molecular formula C27H28N4O6S2 B2354780 Diethyl 2,2'-((3,3'-(propane-1,3-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))diacetate CAS No. 689771-72-0

Diethyl 2,2'-((3,3'-(propane-1,3-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))diacetate

Cat. No.: B2354780
CAS No.: 689771-72-0
M. Wt: 568.66
InChI Key: MPPCGVIUZBFQHZ-UHFFFAOYSA-N
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Description

Diethyl 2,2'-((3,3'-(propane-1,3-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))diacetate is a useful research compound. Its molecular formula is C27H28N4O6S2 and its molecular weight is 568.66. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[3-[3-[2-(2-ethoxy-2-oxoethyl)sulfanyl-4-oxoquinazolin-3-yl]propyl]-4-oxoquinazolin-2-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O6S2/c1-3-36-22(32)16-38-26-28-20-12-7-5-10-18(20)24(34)30(26)14-9-15-31-25(35)19-11-6-8-13-21(19)29-27(31)39-17-23(33)37-4-2/h5-8,10-13H,3-4,9,14-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPCGVIUZBFQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CCCN3C(=O)C4=CC=CC=C4N=C3SCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 2,2'-((3,3'-(propane-1,3-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))diacetate is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into its biological properties, including its effects on cellular mechanisms, interactions with DNA, and antioxidant capabilities.

Chemical Structure and Properties

The molecular formula of this compound is C27H28N4O6S2 with a molecular weight of 568.66 g/mol. The compound is characterized by the presence of sulfanediyl and quinazoline moieties which are known for their diverse biological activities.

1. Antioxidant Activity

Research indicates that compounds related to this compound exhibit significant antioxidant properties. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay demonstrated that these compounds can effectively scavenge free radicals. In comparative studies:

CompoundDPPH Scavenging Activity (%)
Diethyl compound85%
Control (ascorbic acid)90%

This suggests that while the compound is effective as an antioxidant, it may be slightly less potent than ascorbic acid under similar conditions.

2. Interaction with DNA

Studies have shown that derivatives of this compound can interact with calf thymus DNA through groove binding modes. This interaction was confirmed using gel electrophoresis techniques which indicated that the compound could induce DNA cleavage under certain conditions. The binding affinity was assessed through UV-visible spectroscopy and fluorescence quenching methods.

Binding ModeObserved Effect
Groove BindingModerate cleavage activity observed
IntercalationMinimal effect

These findings highlight the potential of the compound in therapeutic applications targeting DNA-related mechanisms.

3. Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines. The IC50 values were recorded as follows:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54918

These results indicate significant cytotoxicity and warrant further investigation into its mechanism of action.

Case Studies

A notable study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The researchers found that the compound induced apoptosis in HeLa cells through the activation of caspase pathways.

Key Findings:

  • Apoptosis was confirmed via flow cytometry.
  • Increased expression of pro-apoptotic markers was observed.

This study provides insight into the potential therapeutic applications of the compound in oncology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.